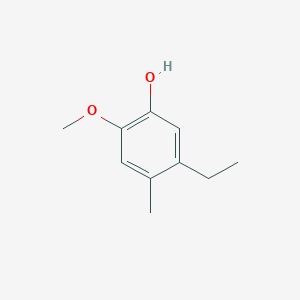

5-Ethyl-2-methoxy-4-methylphenol

Description

Nomenclature and Isomeric Considerations for Ethyl Methoxyphenols

The naming and structural arrangement of ethyl methoxyphenols are governed by systematic chemical nomenclature and the principles of isomerism.

IUPAC Nomenclature and Common Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized naming system for chemical compounds. For the compound with an ethyl group at the fifth position, a methoxy (B1213986) group at the second, and a methyl group at the fourth position of a phenol (B47542) ring, the IUPAC name is 5-Ethyl-2-methoxy-4-methylphenol .

A related and more commonly encountered compound is 4-ethylguaiacol, which has the IUPAC name 4-ethyl-2-methoxyphenol (B121337). nist.govnih.gov This compound is known by several synonyms, including p-Ethylguaiacol, 2-Methoxy-4-ethylphenol, and 4-Hydroxy-3-methoxy ethylbenzene. nist.govnist.gov

Another related compound, 2-Methoxy-4-methylphenol (B1669609), is also known by common names such as Creosol, 4-Methylguaiacol, and p-Methylguaiacol. nih.govsigmaaldrich.comsigmaaldrich.comnist.gov

Structural Isomerism and Positional Variations of Ethyl and Methoxy Groups

Structural isomerism is a key feature of substituted phenols, where the same molecular formula can represent different compounds due to varied arrangements of substituent groups on the benzene (B151609) ring. researchgate.net For ethyl methoxyphenols, the positions of the ethyl and methoxy groups relative to the hydroxyl group and each other give rise to a number of structural isomers.

For instance, methoxyphenol itself has ortho, meta, and para isomers. researchgate.net The addition of an ethyl group further increases the number of possible isomers. Examples of structural isomers of ethyl methoxyphenols include 4-ethyl-2-methoxyphenol, 3-ethyl-5-methoxyphenol, and 5-ethyl-2-methoxyphenol. nih.govnih.gov The specific placement of these functional groups significantly influences the chemical and physical properties of each isomer.

Occurrence and Distribution in Natural Matrices

This compound and its related compounds are found in a variety of natural and processed substances, from plants to fermented products and the byproducts of biomass combustion.

Presence in Plant Species

Certain ethyl methoxyphenols have been identified in various plant species. For example, 5-Ethyl-2-methoxyphenol has been reported in Capsicum annuum (bell peppers), as well as in Coffea and Coffea arabica (coffee) plants. nih.gov The related compound 4-ethyl-2-methoxyphenol is found in hawthorn seed extracts. Furthermore, 2-methoxy-4-methylphenol (creosol) has been noted in Daphne odora and also in Capsicum annuum. nih.gov

Formation in Fermented Products

The process of fermentation can lead to the formation of various aromatic compounds, including ethyl methoxyphenols. 4-Ethyl-2-methoxyphenol has been identified as a flavor component in Chinese Baijiu, a distilled spirit. mdpi.comsemanticscholar.orgsemanticscholar.orgmdpi.com It is also found in soy sauce, where its presence can be influenced by the specific fermentation process used. nih.gov Additionally, this compound has been detected in certain specialty beers. The formation of these compounds in fermented products often contributes to their complex aroma and flavor profiles.

Occurrence in Biomass Pyrolysis Products

The thermal decomposition of biomass, known as pyrolysis, generates a complex mixture of organic compounds, including phenolic derivatives. 4-Ethyl-2-methoxyphenol is a known component of the bio-oil produced from the pyrolysis of various types of biomass, such as pinewood. nih.gov It is also present in liquid smoke, which is derived from the controlled burning of wood and used as a food flavoring. The pyrolysis of lignocellulosic biomass, a major component of wood and agricultural waste, also yields this compound. amazonaws.com 2-Methoxy-4-methylphenol is another phenolic compound that has been reported in commercial liquid smoke flavorings and wood smoke. sigmaaldrich.comsigmaaldrich.com

Detection in Other Biological or Processed Systems (e.g., meat raw material)

A thorough review of available scientific literature and databases did not yield specific studies detailing the detection of this compound in meat raw material or other biological or processed systems. While related phenolic compounds are known to occur in various food products, particularly in smoked and aged items, specific analytical data for this compound remains unelucidated in the public domain. Its availability as an analytical standard suggests a potential interest in its detection, but published findings of such analyses are not currently available. myskinrecipes.commyskinrecipes.com

Below is a table of the basic properties of this compound.

| Property | Value |

| Chemical Formula | C₁₀H₁₄O₂ |

| Molar Mass | 166.22 g/mol |

| CAS Number | 91055-37-7 |

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-2-methoxy-4-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-4-8-6-9(11)10(12-3)5-7(8)2/h5-6,11H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMXZYKDLXMTNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1C)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization Strategies for Ethyl Methoxyphenols

Chemical Synthesis Pathways

The construction of polysubstituted aromatic compounds like 5-Ethyl-2-methoxy-4-methylphenol often requires precise control over regioselectivity. Various chemical methods have been developed to achieve this, ranging from traditional multi-step sequences to innovative continuous-flow processes.

Microreactor-Based Continuous-Flow Synthesis

Continuous-flow synthesis using microreactors offers significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and scale-up.

The synthesis of substituted phenols in continuous-flow systems often involves the ortho-alkylation of a parent phenol (B47542). For a hypothetical synthesis of a related compound, 2-hexyl-4-methoxyphenol, a dual catalytic system comprising palladium on carbon (Pd/C) and a Lewis acid like scandium trifluoromethanesulfonate (B1224126) (Sc(OTf)₃) has been shown to be effective. acs.org In this system, the phenol is partially hydrogenated to a cyclohexenone intermediate, while an alcohol is oxidized to an aldehyde. acs.org These intermediates then undergo an aldol (B89426) condensation, followed by rearomatization to yield the ortho-alkylated phenol. acs.org

For the synthesis of methoxy-substituted phenols, precursors like catechol can be used. The methylation of one hydroxyl group can be achieved using reagents like diethyl carbonate in the presence of a phase-transfer catalyst, which facilitates the reaction between the water-soluble phenoxide and the organic-soluble methylating agent.

The efficiency and selectivity of continuous-flow reactions are highly dependent on the optimization of several key parameters.

| Parameter | Typical Range/Value | Impact on Reaction |

| Residence Time | Varies (seconds to minutes) | Longer residence times can lead to higher conversion but may also result in the formation of byproducts. |

| Temperature | 160 °C (for ortho-alkylation) | Higher temperatures generally increase reaction rates but can also lead to undesired side reactions or catalyst degradation. acs.org |

| Flow Rates | Dependent on reactor volume and desired residence time | Precise control of flow rates is crucial for maintaining stoichiometric ratios and achieving steady-state conditions. |

This table is based on general principles of continuous-flow chemistry and specific examples of related phenol alkylation reactions.

The performance of a continuous-flow synthesis is evaluated based on several key metrics. Yields for ortho-alkylation of various phenols using a dual catalytic system have been reported to be as high as 84%. acs.org In some cases, complete conversion of the starting material is observed, with selectivity for the desired product being a critical factor. acs.org For instance, in the synthesis of 2,6-dihexyl-4-methoxyphenol, a side product, the selectivity can be influenced by reaction time and catalyst choice. acs.org

Chemo-Enzymatic Synthesis Routes

Chemo-enzymatic synthesis combines the selectivity of enzymatic catalysis with the versatility of chemical transformations, offering a powerful approach for the synthesis of complex molecules.

Enzymes can be used for the selective modification of phenolic compounds. For example, decarboxylases can be employed to remove the carboxylic acid group from phenolic acids like ferulic acid. While not a direct synthesis of this compound, this bioconversion yields 4-vinylguaiacol, which can then be chemically modified in subsequent steps. The ethyl group could potentially be introduced through a hydrogenation step, and the additional methyl group would require a separate alkylation reaction.

The use of enzymes for such transformations is advantageous due to their high specificity, which can reduce the need for protecting groups and minimize the formation of unwanted isomers.

Role of Phenolic Acid Decarboxylase in Biotransformation

Phenolic acid decarboxylase (PAD) is a significant enzyme class that catalyzes the decarboxylation of phenolic acid derivatives. mdpi.com The primary function of this enzyme is to remove the carboxyl group (–COOH) from phenolic acids in a non-oxidative reaction, which results in the production of volatile 4-vinylphenolic derivatives, such as 4-vinylguaiacol and 4-vinylphenol. mdpi.com PAD is found in a wide variety of microbial and plant systems and plays a key role in processes like food fermentation and the biosynthesis of natural products. mdpi.com

The biotransformation pathways for phenolic acids, including decarboxylation, reduction, and hydrolysis, are crucial in the secondary metabolism of plants and microbial degradation. mdpi.com These pathways are often interconnected within a complex metabolic network. mdpi.com For example, PAD demonstrates precise substrate recognition, enabling it to catalyze the decarboxylation of cinnamic acid derivatives like ferulic acid, p-coumaric acid, and caffeic acid to yield aromatic vinyl compounds. mdpi.com These resulting compounds are valued as high-quality flavoring agents and have potent antioxidant properties. mdpi.com Phenolic acid biotransformation is a key driver of biotechnological innovation, with applications in biocatalysis and enzyme engineering. mdpi.com

Formation of Bisphenol Analogues

Bisphenol analogues can be synthesized from ethyl methoxyphenol derivatives. A notable example is the formation of 5,5'-methylenebis(4-ethyl-2-methoxyphenol) from 4-ethyl-2-methoxyphenol (B121337). rsc.org In a typical synthesis, the starting bis(4-alkylguaiacol) is dissolved in an anhydrous solvent like diethyl ether. rsc.org The solution is cooled significantly, and cyanogen (B1215507) bromide is added. rsc.org Subsequently, triethylamine, diluted with the solvent, is added dropwise to the cooled mixture. rsc.org The reaction proceeds for a period at a low temperature before being allowed to warm to room temperature. rsc.org The resulting crude product, often an oil or solid, can then be purified. rsc.org For 5,5'-methylenebis(4-ethyl-2-methoxyphenol), purification involves dissolving the crude oil in diethyl ether, drying it with a desiccant like MgSO4, and inducing crystallization by adding heptane. rsc.org This process yields highly pure crystals of the bisphenol analogue. rsc.org

Purification and Extraction Methodologies

Advanced methodologies have been developed for the selective purification of ethyl methoxyphenols from complex mixtures, which are often derived from biomass pyrolysis. nih.gov

Complexation-Based Extraction and Purification (e.g., using calcium ions)

A novel method for the extraction and purification of 4-ethyl-2-methoxyphenol (EMP) utilizes its ability to form a complex with calcium ions (Ca²⁺). nih.govacs.orgresearchgate.net This technique is based on the characteristic reaction where Ca²⁺ and EMP form a complex with a phenol-to-calcium molar ratio of 4:1. nih.govacs.orgresearchgate.net The process involves dissolving a calcium source, such as calcium hydroxide (B78521) (Ca(OH)₂), in deionized water. acs.org The EMP reactant is then slowly added to this solution while stirring, leading to the gradual formation of a white, flocculent solid, which is the calcium-EMP complex. acs.org This complexation allows for the directional extraction of high-purity EMP, even from solutions with complicated components like phenol and ethanol (B145695) impurities. nih.govresearchgate.net

Reaction Mechanism of Complexation

The coordination reaction between 4-ethyl-2-methoxyphenol (EMP) and Ca²⁺ occurs in three distinct stages. nih.govnih.gov

Neutralization Stage: The first stage is an acid-base neutralization reaction. nih.govacs.org The calcium ion neutralizes with EMP to produce the phenolate (B1203915) salt, Ca(OH)(EPₒ). nih.gov

Mixing Reaction Stage: In the second stage, a mixed reaction occurs. nih.govnih.gov The hydroxide in the newly formed Ca(OH)(EPₒ) continues to neutralize with the hydroxyl group of another EMP molecule. nih.gov The resulting phenolate ion then combines with the calcium ion to form a complex, Ca(EPₒ)[EPₒ], where the coordination site is the oxygen atom of the hydroxyl group. nih.gov

Final Coordination Stage: The reaction proceeds to a third stage where another coordination reaction takes place to achieve the final 4:1 phenol-to-calcium complex. nih.govnih.gov

This multi-stage mechanism was elucidated through various characterization techniques, including Fourier transform infrared spectrometer (FTIR), nuclear magnetic resonance (NMR), and elemental analysis. nih.govresearchgate.net

Optimization of Purification Conditions

The efficiency of the complexation-based purification of 4-ethyl-2-methoxyphenol (EMP) is dependent on several parameters. researchgate.net Optimal conditions have been identified to maximize the yield and purity of the final product. nih.govresearchgate.net Through a process of reaction and subsequent decomposition of the complex, a purity of 99.60% for EMP can be achieved. nih.govacs.orgresearchgate.net

Decomposition of the complex to release the purified EMP is typically done thermally. nih.gov The decomposition occurs in three stages, with the largest mass loss (50.66%), corresponding to the release of EMP, happening between 60–220 °C. nih.gov However, the purity of the recovered EMP is sensitive to the decomposition temperature; at 400 °C, the purity decreases significantly to 77.57% due to the thermal instability and photolysis of EMP. nih.gov

Table 1: Optimized Purification Parameters for 4-ethyl-2-methoxyphenol (EMP)

| Parameter | Optimal Condition/Value | Resulting Purity | Citation |

|---|---|---|---|

| Reaction Temperature | 4–20 °C | >90% (extraction efficiency) | researchgate.net |

| Extraction Time | 30 min | >90% (extraction efficiency) | researchgate.net |

| pH Value | 6.5–10 | >90% (extraction efficiency) | researchgate.net |

| Final Purity | Decomposition under optimal conditions | 99.60% | nih.govacs.org |

| Decomposition Temp. | 60–220 °C | High Purity | nih.gov |

| Decomposition Temp. | 400 °C | 77.57% | nih.gov |

Chemical Compounds Mentioned

Table 2: List of Chemical Compounds

| Compound Name | Formula |

|---|---|

| This compound | C₁₀H₁₄O₂ |

| 4-ethyl-2-methoxyphenol (EMP) | C₉H₁₂O₂ |

| 4-vinylguaiacol | C₉H₁₀O₂ |

| 4-vinylphenol | C₈H₈O |

| Ferulic acid | C₁₀H₁₀O₄ |

| p-Coumaric acid | C₉H₈O₃ |

| Caffeic acid | C₉H₈O₄ |

| 5,5'-methylenebis(4-ethyl-2-methoxyphenol) | C₁₉H₂₄O₄ |

| Diethyl ether | (C₂H₅)₂O |

| Cyanogen bromide | CBrN |

| Triethylamine | (C₂H₅)₃N |

| Heptane | C₇H₁₆ |

| Calcium ion | Ca²⁺ |

| Calcium hydroxide | Ca(OH)₂ |

| Phenol | C₆H₅OH |

Analytical Methodologies for Research

Chromatographic Techniques

Chromatography, a cornerstone of analytical chemistry, is extensively used for the separation and analysis of 5-Ethyl-2-methoxy-4-methylphenol from complex mixtures. Gas chromatography, in particular, stands out for its efficacy in analyzing volatile and semi-volatile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for the identification and quantification of this compound. acs.org This technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC-MS analysis, the sample is first vaporized and separated into its individual components within a capillary column. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for its definitive identification.

For the qualitative analysis of this compound, GC-MS is performed using a quadrupole analyzer operating in electronic impingement mode (70 eV) over a mass-to-charge ratio (m/z) range of 30 to 500. acs.org The carrier gas is typically helium, with a constant flow rate. acs.org The temperature of the injector and the oven temperature program are optimized to ensure efficient separation and elution of the compound. acs.orgnih.gov

| Parameter | Value |

|---|---|

| Carrier Gas | Helium |

| Flow Rate | 1 mL/min |

| Split Ratio | 50:1 |

| Injection Volume | 1 µL |

| Injector Temperature | 543 K |

| Oven Temperature Program | From 323 K to 523 K at 10 K/min |

| Mass Analyzer | Quadrupole |

| Ionization Mode | Electronic Impingement (70 eV) |

| m/z Range | 30 to 500 |

Gas Chromatography-Flame Ionization Detector (GC-FID)

For quantitative analysis, Gas Chromatography with a Flame Ionization Detector (GC-FID) is a widely employed technique. acs.org GC-FID is known for its high sensitivity and a wide linear range for organic compounds. In this method, after separation in the GC column, the eluted compounds are burned in a hydrogen-air flame. The combustion process produces ions, which are then detected as a current. The magnitude of this current is proportional to the amount of the compound present.

Quantitative analysis of this compound is typically performed using a capillary column coated with a polar stationary phase like polyethylene (B3416737) glycol (PEG). acs.org Helium is commonly used as the carrier gas. acs.org The external standard method is frequently used for quantification, where a calibration curve is constructed using standard solutions of the compound at known concentrations. nih.gov

| Parameter | Value |

|---|---|

| Column | Capillary column coated with PEG (30 m × 0.25 mm i.d. × 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Flow Rate | 30 mL/min |

| Split Ratio | 19:1 |

| Injection Volume | 1 µL |

| Injector Temperature | 523 K |

| Oven Temperature Program | From 313 K to 523 K at 10 K/min |

Applications in Complex Mixture Analysis

The compound this compound is often found as a component in complex mixtures such as pyroligneous acid (wood vinegar), extracts from destructive distillation, and various food products. acs.orgscielo.brresearchgate.netscielo.brmdpi.com The analytical methodologies of GC-MS and GC-FID are crucial for its identification and quantification in these matrices.

Pyroligneous acid, a liquid product from the pyrolysis of biomass, contains a multitude of phenolic compounds. nih.govscielo.brresearchgate.netscielo.br Studies have identified this compound as one of the constituents in pyroligneous acids derived from various sources like walnut shells and bamboo. researchgate.netscielo.br In the analysis of pyroligneous acid, GC-MS is used to identify the various chemical constituents, with this compound being one of the reported phenolic compounds. scielo.brresearchgate.netscielo.br For instance, in one study, it was found to be one of the most abundant substances in pyroligneous acid from Guadua angustifolia Kunth. scielo.br

In the context of food products, this compound contributes to the smoky flavor and is used as a flavoring agent. scielo.brmdpi.com Its presence in liquid smoke flavorings and various foods and beverages is confirmed through GC-MS analysis. scielo.brmdpi.com

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are key methods used for its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. ¹H-NMR (proton NMR) provides information about the different types of protons in a molecule and their chemical environment.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of a compound shows various absorption bands corresponding to the vibrational frequencies of its different bonds.

In the analysis of related phenolic compounds, in-situ FTIR has been used to monitor reaction progress. nih.gov For a molecule like this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) group, the aromatic C-H bonds, the aliphatic C-H bonds of the ethyl and methyl groups, the C-O stretching of the methoxy (B1213986) group, and the C=C stretching of the aromatic ring. While a specific spectrum for this compound is not provided in the search results, the FTIR spectrum of the related compound (E)-2-methoxy-4-((1-phenylethylimino)methyl)phenol shows a characteristic ν(O–H) absorption around 3200 cm⁻¹, shifted due to intramolecular hydrogen bonding. amazonaws.com

Other Instrumental Analytical Methods

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a technique used for the determination of the elemental composition of a sample, with a particular strength in detecting trace metals. It is not used to characterize the organic structure of a compound like this compound itself. However, it is highly relevant in contexts where the compound may form complexes with metal ions.

For example, in a study on the purification of the isomer 4-Ethyl-2-methoxyphenol (B121337), researchers used ICP-OES. nih.govresearchgate.net The method involved forming a complex between the phenolic compound and calcium ions (Ca²⁺). ICP-OES was employed to analyze the elemental composition of this complex, confirming the ratio of calcium within the prepared material. nih.govresearchgate.net This application demonstrates the utility of ICP-OES in verifying the elemental makeup of organometallic complexes involving phenolic compounds.

Elemental analysis is a fundamental process that determines the mass percentage of individual elements (primarily carbon, hydrogen, nitrogen, and sulfur) within a compound. The results are used to determine the empirical formula of a substance, which can then be compared to the theoretical composition calculated from a proposed molecular formula.

For the compound this compound, the molecular formula is C₁₀H₁₄O₂. Based on this formula, the theoretical elemental composition can be calculated. While specific experimental data for this compound is unavailable, the methodology was used in research on a complex of its isomer, 4-Ethyl-2-methoxyphenol, to help characterize the reaction products. nih.govresearchgate.net

Table 2: Theoretical Elemental Composition of this compound (C₁₀H₁₄O₂)

| Element | Atomic Mass ( g/mol ) | Molar Mass of Compound ( g/mol ) | Percentage |

|---|---|---|---|

| Carbon (C) | 12.01 | 166.22 | 72.26% |

| Hydrogen (H) | 1.008 | 166.22 | 8.49% |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to evaluate the thermal stability of a material and to study the kinetics of its decomposition.

Research on the thermal properties of a complex formed between calcium and the isomer 4-Ethyl-2-methoxyphenol provides a detailed example of TGA application. nih.gov The TGA curve showed distinct stages of decomposition. The first stage, occurring between 60–220 °C, corresponded to a 50.66% mass loss, which was identified as the release of the pure 4-Ethyl-2-methoxyphenol from the complex. nih.gov Further decomposition of the remaining calcium-containing structure occurred at higher temperatures.

Table 3: Illustrative TGA Decomposition Stages for a Calcium/4-Ethyl-2-methoxyphenol Complex

| Decomposition Stage | Temperature Range (°C) | Mass Reduction (%) |

|---|---|---|

| First Stage | 60–220 | 50.66 |

| Second Stage | 330–450 | 21.20 |

| Third Stage | 700–910 | >13.68 |

Data adapted from a study on the thermochemical properties of a 4-Ethyl-2-methoxyphenol complex. nih.gov

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a liquid chromatography technique that separates molecules based on their size or hydrodynamic volume in solution. lcms.cz It is a primary method for determining the molecular weight distribution of polymers. lcms.cz

This method is not used to characterize a small molecule such as this compound itself. Instead, its relevance lies in the characterization of polymers. polymerchar.comchromatographyonline.com If this compound were used as a monomer to create a polymer, or as an additive within a polymer matrix, GPC/SEC would be the appropriate technique to analyze the resulting polymer's molecular weight, a critical property that influences its physical characteristics like strength and chemical resistance. lcms.czphenomenex.com The process involves dissolving the polymer in a suitable solvent and passing it through a column packed with a porous gel; larger molecules elute more quickly as they are excluded from the pores, while smaller molecules take a longer path. phenomenex.com

Table of Compounds Mentioned

| Compound Name | CAS Number | Other Names/Context |

|---|---|---|

| This compound | 91055-37-7 | The primary subject of this article. |

| 4-Ethyl-2-methoxyphenol | 2785-89-9 | 4-Ethylguaiacol; Isomer used for illustrative TGA, ICP-OES, and Elemental Analysis examples. nist.gov |

| 2-Methoxy-4-methylphenol (B1669609) | 93-51-6 | Creosol, p-Creosol; Isomer used for illustrative MS-EI example. nih.govcaymanchem.com |

X-ray Diffraction (XRD) for Polymer Characterization

X-ray diffraction (XRD) is a powerful analytical technique used to investigate the structural properties of materials, including polymers. thermofisher.com It provides critical information on the crystalline and amorphous nature of a polymer, which in turn influences its physical and mechanical properties. thermofisher.com In polymer science, XRD is employed to determine parameters such as the degree of crystallinity, polymorphism (the existence of different crystalline forms), and the size and orientation of crystalline domains. thermofisher.com

The fundamental principle of XRD involves directing a beam of X-rays onto a sample and measuring the scattered intensity as a function of the scattering angle. Crystalline materials produce a characteristic diffraction pattern of sharp, intense peaks due to the long-range ordered arrangement of atoms in a crystal lattice. In contrast, amorphous materials, which lack long-range order, produce a broad, diffuse halo in their diffraction patterns. researchgate.net Most polymers are semi-crystalline, containing both crystalline and amorphous regions, and their XRD patterns are a superposition of sharp peaks on a broad amorphous background. vt.edu

In the context of phenolic compounds, which can be polymerized to form phenolic resins (a type of thermoset polymer), XRD is a vital tool for characterizing the final cross-linked network. vt.eduacs.org For instance, research on novel novolac phenolic polymeric networks demonstrates the use of XRD to assess the structure of these materials. The analysis typically reveals the degree of amorphousness of the polymer network. vt.edu Phenol-formaldehyde resins, a common type of phenolic polymer, are generally amorphous in nature, which is confirmed by the absence of sharp peaks in their XRD patterns. researchgate.net

Detailed research findings from a study on a series of chalcone-based novolac phenolic polymers illustrate the type of data obtained from XRD analysis. vt.edu The XRD patterns of these polymers showed broad reflexes, indicating a mostly amorphous structure. vt.edu The degree of amorphousness was calculated for each polymer, providing quantitative insight into their solid-state morphology. vt.edu

The following table presents data from the XRD analysis of several synthesized phenolic polymers, demonstrating the typical findings in such research.

| Polymer Sample | Characteristic Peaks (2θ) | Degree of Amorphousness (%) |

| Polymer 4a | 10.59°, 18.21°, 20.69°, 30.8°, 42.1° | 88.1% |

| Polymer 4b | 19.91°, 20.08°, 42.8° | 80.8% |

| Polymer 4c | 18.84°, 25.38°, 44.2° | 89.2% |

| Polymer 4d | 15.95°, 21.07°, 40.12° | 88.4% |

| Polymer 5 | 22.3°, 24.4°, 25.90°, 26.74° | 78.8% |

| Data sourced from a study on novel novolac phenolic polymeric networks. vt.edu |

This data highlights how XRD can differentiate between related polymer structures, with variations in peak positions and amorphous content reflecting differences in their chemical makeup and cross-linking. vt.edu Although this data is for analogous phenolic polymers, the same analytical principles would be applied to characterize polymers synthesized from this compound. Such an analysis would reveal whether the resulting polymer is crystalline or amorphous and provide a quantitative measure of its structural order, which is essential for understanding its potential applications.

No Scientific Data Found for this compound

Despite a comprehensive search of scientific databases and literature, no specific research or data could be found for the chemical compound "this compound." As a result, it is not possible to provide an article detailing its biological activities and molecular mechanisms as requested.

The inquiry sought in-depth information on the antioxidant and antimicrobial properties of this specific molecule, including its free radical scavenging capabilities, effects on oxidative stress pathways, inhibition of bacterial growth and biofilm formation, and its impact on microbial membrane function.

Searches for "this compound" and its potential synonyms did not yield any scholarly articles, toxicological reports, or entries in chemical and biological activity databases that would allow for a scientifically accurate and thorough discussion of its properties. While information is available for structurally related compounds, such as other alkylated and methoxylated phenols, the strict requirement to focus solely on "this compound" prevents the inclusion of data from these other molecules.

This lack of available information suggests that "this compound" may be a novel compound that has not yet been synthesized or, if it has, its biological properties have not been the subject of published scientific investigation. Therefore, the requested article, with its detailed outline on specific biological activities, cannot be generated at this time.

Biological Activities and Molecular Mechanisms of Ethyl Methoxyphenols

Antimicrobial Properties and Modes of Action

Antifungal Activities

A thorough review of scientific literature and databases reveals no specific studies investigating the antifungal activities of 5-Ethyl-2-methoxy-4-methylphenol. Consequently, there is no available data on its efficacy against fungal pathogens such as Candida or Aspergillus species, nor any information regarding its potential mechanisms of antifungal action.

Enzymatic Modulation and Interactions with Biological Pathways

There is currently no available scientific information detailing the modulatory effects of this compound on key inflammation-related enzymes. Specific investigations into its potential to inhibit or otherwise alter the activity of Cyclooxygenase-2 (COX-2) or 5-Lipoxygenase (5-LOX) have not been reported in the accessible scientific literature.

No research findings have been published that describe the inhibitory effects of this compound on β-glucuronidase or other enzymes outside of the primary inflammatory pathways.

Detailed molecular studies on the interaction of this compound with specific receptors or enzymes involved in oxidative stress and inflammation pathways are not present in the current body of scientific literature. Therefore, its role in pathways such as those involving nuclear factor erythroid 2-related factor 2 (Nrf2) or nuclear factor-kappa B (NF-κB) remains uninvestigated.

Chemorepellency and Bioactive Interactions with Organisms

Specific studies on the chemorepellent effects of this compound against arthropod vectors, including tsetse flies (Glossina species), have not been identified in the available literature. While research exists on other phenol-based compounds as tsetse fly repellents, data focusing solely on this compound is absent.

Comparative Repellent Efficacy with Analogues

For instance, compounds found in essential oils have demonstrated repellent activity against various mosquito species. nih.govnih.gov For example, a study on the essential oil of P. pinea showed 82.4% repellency against Aedes albopictus at a dose of 0.2 μL/cm². nih.gov Bioassay-guided fractionation of this essential oil identified compounds like (-)-limonene (B1674923) and guaiol (B78186) as significant contributors to its repellent effect, with repellency rates greater than 97%. nih.gov

The table below presents a comparison of the repellent efficacy of various compounds, including the widely used synthetic repellent DEET.

| Compound/Substance | Target Organism | Efficacy/Protection Time | Source |

| DEET (24%) | Aedes albopictus | >90% repellency for 6 hours | nih.gov |

| Citronella Oil | Aedes albopictus | 97.9% repellency at 0h, decreasing to 57.7% at 2h | nih.gov |

| Fennel Oil | Aedes albopictus | 88.6% repellency at 0h, decreasing to 47.4% at 2h | nih.gov |

| P. pinea essential oil | Aedes albopictus | 82.4% repellency at 0.2 μL/cm² | nih.gov |

| (-)-Limonene | Aedes albopictus | >97% repellency | nih.gov |

| Guaiol | Aedes albopictus | >97% repellency | nih.gov |

| (-)-Terpinen-4-ol | Aedes albopictus | Minimum Effective Dose: 0.19 ± 0 mg/cm² | researchgate.net |

It is important to note that the efficacy of natural repellents can be influenced by their volatility, with protection times sometimes being shorter than that of synthetic repellents like DEET. nih.gov

Behavioral and Physiological Responses in Organisms

The interaction of ethyl methoxyphenols and their analogues with organisms elicits a range of behavioral and physiological responses, particularly in insects and as sensory components in food and beverages. These responses are mediated by the organism's sensory systems, primarily the olfactory and gustatory systems.

In insects, certain volatile phenolic compounds can act as spatial repellents, meaning they can prevent mosquitoes from entering a treated space. nih.gov The detection of these compounds by specific odorant receptors on the insect's antennae can trigger aversive behaviors, such as flying away from the source. The intensity of this response can be dose-dependent. nih.gov

The table below summarizes some of the known behavioral and physiological responses to ethyl methoxyphenols and related compounds.

| Compound | Organism/System | Behavioral/Physiological Response | Observed Effect | Source |

| 4-Ethylguaiacol / 4-Ethylphenol | Humans (in wine) | Sensory Perception (Aroma) | Imparts "phenolic," "spicy," "animal-like" aromas; can decrease consumer preference. | wsu.eduresearchgate.net |

| γ-Octalactone | Culex quinquefasciatus (Mosquito) | Repellency | Elicits a potent repellent response, comparable to DEET in some assays. | nih.gov |

| Phenolic compounds | Culex quinquefasciatus (Mosquito) | Olfactory Receptor Modulation | Can attenuate the response to other odorants in a dose-dependent manner. | nih.gov |

| (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol (B47542) (MMPP) | Mice | Neurological | Ameliorates LPS-mediated memory impairment by inhibiting the STAT3 pathway. | nih.gov |

These findings highlight the complex interactions between ethyl methoxyphenols and biological systems, ranging from insect repellency to the modulation of flavor and aroma in food products.

Metabolism, Biotransformation, and Environmental Fate of Ethyl Methoxyphenols

Microbial Metabolism and Degradation

The structural fate of 5-Ethyl-2-methoxy-4-methylphenol is significantly influenced by microbial activity, both in fermentation processes and within the gastrointestinal tract.

While specific studies detailing the complete metabolic pathway of this compound in fermentative microorganisms are not extensively documented in the provided search results, the metabolism of similar phenolic compounds provides valuable insights. For instance, 4-ethylguaiacol, a structurally related compound, is known to be a metabolite produced by the yeast Saccharomyces cerevisiae. nih.gov This suggests that yeasts possess the enzymatic machinery to modify the side chains of phenolic compounds. In the context of Baijiu production, a complex ecosystem of yeasts and bacteria contributes to the formation of a diverse array of volatile compounds. The presence and concentration of phenolic compounds like this compound are intrinsically linked to the metabolic activities of these microbial communities during fermentation.

Furthermore, the biotransformation of phenolic compounds is a key area of study in the food industry. For example, vinyl phenol (B47542) reductase, an enzyme found in some lactobacilli, can reduce vinylphenols to their corresponding ethylphenols. nih.gov Although not directly mentioning this compound, this highlights a potential pathway for the formation of the ethyl group on the phenol ring through microbial action.

The gut microbiota plays a crucial role in the metabolism of dietary polyphenols that are not absorbed in the upper gastrointestinal tract. nih.gov While mammalian enzymes have limited capacity to break down the complex structures of many polyphenols, the diverse enzymatic capabilities of gut bacteria can transform them into a wide range of metabolites. nih.gov These transformations often involve reactions such as hydrolysis, reduction, and dehydroxylation. nih.gov

For instance, the gut microbial metabolite 4-ethylphenylsulfate (4-EPS) is produced from the dietary metabolism of certain compounds and has been investigated for its biological activities. nih.gov This indicates that the gut microbiota can modify phenolic structures, including the addition or modification of ethyl groups and subsequent sulfation. Although direct evidence for the metabolic conversion of this compound by gut microbiota is not explicitly detailed in the provided results, the general principles of polyphenol metabolism by these microorganisms suggest that it would likely undergo transformation in the colon. nih.govnih.gov These metabolic processes can significantly alter the bioactivity and bioavailability of the parent compound.

Interactions in Complex Biological Systems

The behavior and sensory impact of this compound are not solely determined by its intrinsic properties but are also heavily influenced by its interactions with other molecules in complex environments like food and beverages.

The interactions between molecules like this compound and other components in a matrix are governed by various intermolecular forces. Research on the interaction between lactic acid and 4-ethyl-2-methoxyphenol (B121337) in Baijiu has identified that van der Waals forces are the dominant type of interaction. researchgate.net Additionally, electrostatic interactions, including the formation of hydrogen bonds between the carboxyl group of lactic acid and the hydroxyl and methoxy (B1213986) groups of the phenol, play a supplementary role. researchgate.net Furthermore, π-hydrogen bonds can form between the hydrogen of the carboxyl group of lactic acid and the benzene (B151609) ring of the phenol. researchgate.net These molecular interactions are fundamental to understanding how the food matrix can retain or release volatile aroma compounds. The properties of alcohols and phenols, including their boiling points, are significantly influenced by intermolecular hydrogen bonding and van der Waals forces. ncert.nic.inlearncbse.in

The stability of phenolic compounds like this compound is a critical factor during the storage and processing of food and beverages. Phenolic compounds are known for their antioxidant properties, which can contribute to the preservation of food products. ontosight.ai However, they can also undergo degradation, leading to changes in flavor and aroma.

In the context of coffee, numerous volatile compounds are generated during the roasting process, and their stability during storage affects the final aroma of the brew. While the specific degradation pathways for this compound in coffee are not detailed, the general instability of phenolic compounds under certain conditions (e.g., high temperature, presence of oxygen) is a well-established principle. For example, a study on the purification of 4-ethyl-2-methoxyphenol noted that higher decomposition temperatures led to its peroxidation. nih.govresearchgate.net

Similarly, in beer, the presence of certain volatile phenols, often produced by specific yeast strains like Brettanomyces, can be desirable in some styles but is considered a defect in others. researchgate.net The concentration and perception of these phenols can be influenced by the beer matrix, including the levels of ethanol (B145695) and polyphenols, which can affect their volatility. researchgate.net

Environmental Degradation Pathways

The thermal decomposition of 4-ethyl-2-methoxyphenol (4-ethylguaiacol), a structurally similar compound, has been observed to occur at elevated temperatures. acs.org For example, in thermogravimetric analysis, a significant weight loss of a complex containing 4-ethyl-2-methoxyphenol was noted at around 200°C, with the released material confirmed as 4-ethyl-2-methoxyphenol. acs.orgresearchgate.net This suggests that the compound is stable up to this temperature, beyond which degradation occurs. acs.orgresearchgate.net Higher decomposition temperatures can lead to peroxidation of the compound. acs.org

The table below summarizes the thermal behavior of a related methoxyphenol.

| Compound | Decomposition Temperature (°C) | Purity of Recovered Compound | Observations |

| 4-Ethyl-2-methoxyphenol | 170 | 98.02% | Lower temperature is beneficial for purity. acs.org |

| 4-Ethyl-2-methoxyphenol | 180 | 98.73% | Optimal purity observed at this temperature. acs.org |

| 4-Ethyl-2-methoxyphenol | 190 | 98.30% | Purity begins to decrease. acs.org |

| 4-Ethyl-2-methoxyphenol | 200 | 97.58% | Higher temperature leads to peroxidation. acs.org |

Direct research on the catalytic cracking of this compound is not extensively documented. However, studies on the catalytic cracking of bio-oil, which contains a variety of phenolic compounds, offer valuable insights. nih.govnih.govrsc.org Fluid catalytic cracking (FCC) is a key technology used in oil refineries to convert high-boiling hydrocarbon fractions into more valuable products like gasoline. nih.govrsc.org This process typically uses zeolite catalysts, such as HZSM-5, at high temperatures. nih.govnih.gov

When bio-oil is subjected to catalytic cracking, the phenolic constituents undergo a series of reactions. The reactivity of phenols is influenced by the functional groups attached to the aromatic ring. nih.gov Alkyl groups tend to have a positive influence on the cracking reactivity of phenols, while methoxy groups have a negative influence. nih.gov

Research on a bio-oil fraction containing 4-ethyl-2-methoxyphenol demonstrated its reactivity during catalytic cracking with an HZSM-5 catalyst. nih.gov The cracking reactivity of various phenol derivatives followed a specific order, with 4-ethyl-2-methoxyphenol being more reactive than phenol and 2-methoxyphenol, but less reactive than 4-methylphenol. nih.gov The cracking process aims to deoxygenate the phenolic compounds, leading to the formation of valuable hydrocarbons like ethylbenzene, p-xylene, and benzene. nih.gov

The proposed reaction mechanism involves two main steps. nih.gov The first step includes dehydration, decarbonylation, and cracking reactions that produce water, carbon monoxide, carbon dioxide, and free radicals such as -CH3, -CH2-, and -H. nih.gov In the second step, these free radicals combine to form gaseous and liquid hydrocarbons. nih.gov

The conversion yield of a compound during catalytic cracking is dependent on both its reactivity and its concentration in the feedstock. nih.gov

Advanced Research Applications and Future Perspectives

Valorization in Bio-Based Chemical Production

Potential as Biofuel Components

There is no research available that investigates or documents the potential of 5-Ethyl-2-methoxy-4-methylphenol as a biofuel component or additive.

Extraction and Purification Strategies from Biomass

No methods for the specific extraction and purification of this compound from any biomass source have been published. While general methods exist for separating methoxyphenols from biomass pyrolysis liquids, these have not been applied or validated for this particular compound. rsc.org A notable strategy developed for the related isomer, 4-ethyl-2-methoxyphenol (B121337), involves complexation with calcium ions to achieve high purity, but its applicability to this compound is unknown. acs.orgnih.gov

Applications in Materials Science

Precursors for Sustainable Polymer Synthesis (e.g., polycarbonates, cyanate (B1221674) ester resins)

There is no published literature on the use of this compound as a precursor for the synthesis of sustainable polymers such as polycarbonates or cyanate ester resins. Research in this area has focused on other lignin-derived phenols. For example, renewable bis(cyanate) esters have been successfully prepared from 2-methoxy-4-methylphenol (B1669609) (creosol), demonstrating high glass transition temperatures suitable for various commercial applications. epa.govsigmaaldrich.com Similarly, polycarbonates have been synthesized from bio-based 2-methoxy-4-vinylphenol. rsc.org However, no analogous studies involving this compound have been reported.

Development of Conjugated Polymers with Ethyl Methoxyphenol Moieties

The development or study of conjugated polymers incorporating this compound moieties has not been reported in the scientific literature. The field of conjugated polymers is extensive, but research has not yet encompassed this specific monomer. mdpi.comresearchgate.net

Role in Flavor and Aroma Research

There is no available data or research concerning the role of this compound in flavor and aroma science. Its organoleptic properties (taste and smell) have not been characterized, and it is not listed as a known flavor or fragrance compound. The related compound, 2-methoxy-4-methylphenol (creosol), is recognized as a flavoring agent. nih.gov

Contribution to Olfactory Profiles of Smoked and Fermented Products

There is no available research detailing the specific contribution of this compound to the aroma or flavor profiles of smoked or fermented goods.

Biomarker Applications in Dietary Intake Studies

No studies have been identified that investigate or validate the use of this compound as a biomarker for dietary intake.

Pharmacological and Biomedical Research Directions

Exploration as Lead Compounds for Therapeutic Development

There is a lack of published research exploring this compound as a lead compound for the development of new therapeutic agents.

Study of Enzyme Inhibitory Profiles for Broader Therapeutic Potential

No data is available regarding the enzyme inhibitory activities of this compound.

Compound Names Mentioned

As no specific research findings could be presented, a data table of mentioned compounds is not applicable.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.